4-(Propan-2-yl)oxane-2,6-dione

Description

BenchChem offers high-quality 4-(Propan-2-yl)oxane-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)oxane-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

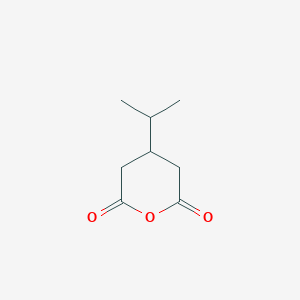

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(2)6-3-7(9)11-8(10)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZNYGQXABGQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473687 | |

| Record name | 4-(Propan-2-yl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-81-0 | |

| Record name | Dihydro-4-(1-methylethyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propan-2-yl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)oxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-(Propan-2-yl)oxane-2,6-dione

(3-Isopropylglutaric Anhydride)

Executive Summary

This technical guide details the synthesis of 4-(Propan-2-yl)oxane-2,6-dione , commonly known as 3-isopropylglutaric anhydride . This molecule is a critical prochiral anhydride used in the desymmetrization synthesis of

While the industrial standard often focuses on the isobutyl analog (for Pregabalin), the isopropyl derivative presents unique steric challenges and opportunities in structure-activity relationship (SAR) studies. This guide prioritizes a robust, scalable route utilizing a modified Knoevenagel-Michael sequence followed by thermal dehydration, ensuring high purity and reproducibility.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(Propan-2-yl)oxane-2,6-dione |

| Common Name | 3-Isopropylglutaric anhydride |

| CAS Number | 4166-54-5 |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| Structure | Cyclic anhydride of 3-isopropylpentanedioic acid |

Retrosynthetic Analysis

To ensure a self-validating protocol, we must deconstruct the target into stable, commercially available precursors. The synthesis is divided into three logical phases:

-

Backbone Construction: Formation of the carbon skeleton via Knoevenagel condensation and Michael addition.

-

Functional Group Transformation: Hydrolysis and decarboxylation to the dicarboxylic acid.

-

Cyclization: Dehydration to the target anhydride.

Figure 1: Retrosynthetic tree illustrating the disassembly of the target anhydride into isobutyraldehyde and active methylene compounds.

Detailed Experimental Protocol

Phase 1: Carbon Skeleton Assembly (Knoevenagel-Michael Sequence)

Objective: Synthesize the sterically crowded 3-isopropyl backbone. Rationale: A one-pot Knoevenagel-Michael sequence is preferred over the Guareschi-Thorpe route for this specific substrate to avoid the formation of difficult-to-hydrolyze imide byproducts often seen with isopropyl substitution.

Reagents

-

Isobutyraldehyde (1.0 eq)

-

Ethyl Cyanoacetate (1.0 eq)

-

Diethyl Malonate (1.1 eq)

-

Piperidine (0.05 eq) - Catalyst

-

Glacial Acetic Acid (0.05 eq) - Catalyst

-

Solvent: Toluene or Hexane (with Dean-Stark trap)

Protocol

-

Condensation: In a reactor equipped with a Dean-Stark trap, combine isobutyraldehyde (72.1 g, 1.0 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), piperidine (4.2 g), and acetic acid (3.0 g) in toluene (300 mL).

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (~18 mL) is collected (approx. 3-5 hours).

-

Mechanistic Note: This forms the unsaturated intermediate ethyl 2-cyano-4-methyl-2-pentenoate.

-

-

Michael Addition: Cool the solution to 60°C. Slowly add diethyl malonate (176.2 g, 1.1 mol) and a catalytic amount of sodium ethoxide (prepared in situ or 0.1 eq NaOEt in EtOH).

-

Completion: Stir at 70-80°C for 4 hours. Monitor via TLC or GC for the disappearance of the unsaturated intermediate.

-

Workup: Wash the organic layer with dilute HCl (to neutralize base) and then brine. Evaporate solvent under reduced pressure to yield the crude Michael adduct (triester/nitrile oil).

Phase 2: Hydrolysis and Decarboxylation[1]

Objective: Convert the poly-functionalized intermediate into 3-isopropylglutaric acid. Critical Control Point: Vigorous reflux is required to hydrolyze the hindered nitrile group.

Protocol

-

Hydrolysis: Suspend the crude Michael adduct in 6M Hydrochloric Acid (HCl) (500 mL).

-

Alternative: For faster kinetics, use 48% HBr, though HCl is cleaner for scale-up.

-

-

Reflux: Heat to vigorous reflux (100-110°C) for 24-48 hours.

-

Observation: The mixture will initially be heterogeneous and eventually become homogenous as the ester/nitrile groups hydrolyze and decarboxylation occurs (

evolution).

-

-

Isolation: Cool the mixture to 0-5°C. The 3-isopropylglutaric acid should precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from water or an ethyl acetate/hexane mixture.

-

Target Yield: ~60-70% (over two steps).

-

Characterization: Check Melting Point (Acid): ~95-98°C.

-

Phase 3: Cyclization to 4-(Propan-2-yl)oxane-2,6-dione

Objective: Dehydration of the diacid to the cyclic anhydride.

Why Acetic Anhydride? Thionyl chloride (

Protocol

-

Reaction: In a round-bottom flask, combine dried 3-isopropylglutaric acid (50 g) with acetic anhydride (150 mL).

-

Reflux: Heat to reflux (140°C) for 3 hours.

-

Monitoring: Monitor by IR. Disappearance of the broad OH stretch (2500-3300

) and appearance of the characteristic anhydride doublet (1760 and 1810 -

Purification:

-

Remove excess acetic anhydride and acetic acid via rotary evaporation (or distillation at atmospheric pressure).

-

Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). 3-Isopropylglutaric anhydride typically distills as a clear oil or low-melting solid.

-

Boiling Point: Expect ~130-140°C at 0.5 mmHg (estimated based on isobutyl analog).

-

-

Final Form: On cooling, the product may solidify into a pale yellow or white solid (MP: ~40-50°C).

Mechanism of Action (Dehydration)

The dehydration step is driven by the thermodynamic stability of the 6-membered ring and the volatility of the acetic acid byproduct.

Figure 2: Mechanistic pathway of anhydride formation using acetic anhydride.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

| Technique | Expected Signature | Interpretation |

| FT-IR | 1810 | Characteristic cyclic anhydride carbonyl doublet. |

| FT-IR | Absence of 2500-3300 | Confirms complete consumption of carboxylic acid. |

| 1H NMR | Isopropyl methyl groups. | |

| 1H NMR | Ring methylene protons ( | |

| 1H NMR | Methine proton at C4 position. | |

| Appearance | Pale yellow/White solid or oil | Depending on purity and ambient temperature. |

Safety & Scale-Up Considerations

-

Exotherm Control: The Michael addition (Phase 1) is exothermic. On a kilogram scale, active cooling is required to maintain 60-70°C.

-

Cyanide Handling: While ethyl cyanoacetate is less toxic than free cyanide, hydrolysis releases ammonia and potentially trace cyanides. Perform Phase 2 in a well-ventilated fume hood with a scrubber.

-

Anhydride Reactivity: The product is a potent electrophile. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the diacid by atmospheric moisture.

References

-

Pfizer Inc. (1997). Process for the preparation of 3-alkylglutaric acids and anhydrides. US Patent 5,616,793.[1] Link

-

Warner-Lambert Company. (2007). Processes for the synthesis of 3-isobutylglutaric acid. WO2007127309A2. Link

-

Organic Syntheses. (1956). 3-Methylpentane-1,5-dioic Acid (3-Methylglutaric Acid). Coll. Vol. 4, p.630. (Analogous methodology). Link

-

Hoekstra, M. S., et al. (1997).[2] Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26-38.[2] Link

Sources

A Comprehensive Technical Guide to 4-(Propan-2-yl)oxane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(propan-2-yl)oxane-2,6-dione, a substituted cyclic anhydride with potential applications in organic synthesis and drug development. This document details its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications, offering a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

4-(Propan-2-yl)oxane-2,6-dione is a derivative of glutaric anhydride, featuring an isopropyl group at the 4-position of the oxane ring.

| Identifier | Value | Source |

| IUPAC Name | 4-(propan-2-yl)oxane-2,6-dione | PubChem[1] |

| CAS Number | 4160-81-0 | PubChem[1] |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| Synonyms | 3-Isopropylglutaric anhydride | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of 4-(propan-2-yl)oxane-2,6-dione is a two-step process involving the formation of its precursor, 3-isopropylglutaric acid, followed by a cyclodehydration reaction.

Synthesis of 3-Isopropylglutaric Acid

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below:

Figure 1: Proposed synthetic pathway for 3-isopropylglutaric acid.

Causality Behind Experimental Choices:

-

Knoevenagel Condensation: This reaction is a classic method for C-C bond formation between an aldehyde or ketone and an active methylene compound like diethyl malonate. The use of a weak base like piperidine is crucial to catalyze the reaction without promoting significant side reactions.

-

Michael Addition: The second equivalent of diethyl malonate adds to the α,β-unsaturated intermediate in a conjugate addition, efficiently building the carbon skeleton of the glutaric acid derivative.

-

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the four ester groups to carboxylic acids, followed by heat-induced decarboxylation of the gem-dicarboxylic acids, is a robust and high-yielding method to arrive at the final diacid.

Dehydration to 4-(Propan-2-yl)oxane-2,6-dione

The cyclodehydration of 3-isopropylglutaric acid to form the anhydride is the final step. Common laboratory-scale dehydrating agents for this transformation include acetic anhydride or thionyl chloride. Heating the dicarboxylic acid, with or without a catalyst, can also effect the dehydration. A procedure adapted from the synthesis of analogous anhydrides is provided below.

Figure 2: Dehydration of 3-isopropylglutaric acid to the target anhydride.

Self-Validating Protocol: Dehydration using Acetic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-isopropylglutaric acid (1 equivalent) and acetic anhydride (2-3 equivalents).

-

Heating: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of acetic acid evolution or by thin-layer chromatography.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield pure 4-(propan-2-yl)oxane-2,6-dione.

Expertise in Protocol Design: The use of excess acetic anhydride serves a dual purpose: it acts as both the dehydrating agent and the solvent, driving the equilibrium towards the anhydride product. The subsequent removal of volatiles under reduced pressure is a straightforward and efficient purification strategy for this type of reaction.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of 4-(propan-2-yl)oxane-2,6-dione are summarized below. It is important to note that while some data is available from computational predictions, experimental spectroscopic data is not widely published.

| Property | Value | Source/Method |

| Molecular Weight | 172.18 g/mol | PubChem (Computed)[1] |

| XLogP3 | 1.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Spectroscopic Data (Predicted/Analog-Based):

Due to the lack of readily available experimental spectra for 4-(propan-2-yl)oxane-2,6-dione, the following are predicted characteristic signals based on the structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.5-2.9 (m, 4H, -CH₂-C(O)-)

-

δ ~2.3-2.5 (m, 1H, -CH(CH₃)₂)

-

δ ~1.0 (d, 6H, -CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~168-172 (C=O)

-

δ ~35-40 (-CH₂-C(O)-)

-

δ ~30-35 (-CH-)

-

δ ~25-30 (-CH(CH₃)₂)

-

δ ~18-22 (-CH(CH₃)₂)

-

-

IR (KBr, cm⁻¹):

-

~1810 and ~1760 (characteristic anhydride C=O stretching)

-

~2960 (C-H stretching of alkyl groups)

-

Reactivity and Potential Applications

As a cyclic anhydride, 4-(propan-2-yl)oxane-2,6-dione is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.

Figure 3: General reactivity of 4-(propan-2-yl)oxane-2,6-dione with nucleophiles.

Potential Applications in Drug Development and Research:

-

Asymmetric Synthesis: Pro-chiral 3-substituted glutaric anhydrides are valuable starting materials for desymmetrization reactions. The two carbonyl groups are enantiotopic, and their selective reaction with a chiral nucleophile or in the presence of a chiral catalyst can lead to the synthesis of enantioenriched building blocks for pharmaceuticals.

-

Prodrug Design: The anhydride functionality can be used to temporarily mask a carboxylic acid group in a drug molecule. This can improve drug delivery characteristics such as lipophilicity and membrane permeability. The anhydride would then be hydrolyzed in vivo to release the active drug.

-

Polymer Chemistry: As a derivative of glutaric anhydride, this compound could potentially be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties due to the isopropyl substituent.

Safety and Handling

Based on GHS classifications for the closely related 3-isopropylglutaric acid, 4-(propan-2-yl)oxane-2,6-dione should be handled with care.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from moisture.

Conclusion

4-(Propan-2-yl)oxane-2,6-dione is a valuable, though not extensively studied, chemical entity. Its synthesis is achievable through established organic chemistry principles, and its reactivity as a cyclic anhydride opens up numerous possibilities for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries. Further research into its specific reactivity, spectroscopic characterization, and potential biological activity is warranted to fully explore its utility.

References

-

PubChem. 4-(Propan-2-yl)oxane-2,6-dione. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.616 (1963); Vol. 34, p.69 (1954). [Link]

-

PubChem. 3-Isopropylglutaric acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-(Propan-2-yl)oxane-2,6-dione

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Thermal stability, in particular, dictates not only the shelf-life and storage conditions of an active pharmaceutical ingredient (API) but also influences its manufacturing process, formulation strategies, and ultimately, its safety and efficacy profile. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for evaluating the thermal stability of 4-(Propan-2-yl)oxane-2,6-dione, a substituted cyclic anhydride with potential applications in medicinal chemistry. As researchers, scientists, and drug development professionals, a profound understanding of a compound's behavior under thermal stress is paramount for robust and reliable drug design.

Physicochemical Properties of 4-(Propan-2-yl)oxane-2,6-dione

A thorough thermal stability assessment begins with a fundamental understanding of the molecule's physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem CID 11819267 |

| Molecular Weight | 156.18 g/mol | PubChem CID 11819267 |

| IUPAC Name | 4-propan-2-yloxane-2,6-dione | PubChem CID 11819267 |

| Canonical SMILES | CC(C)C1CC(=O)OC(=O)C1 | PubChem CID 11819267 |

Theoretical Framework: Anticipated Thermal Degradation Pathways

While specific experimental data for 4-(Propan-2-yl)oxane-2,6-dione is not extensively available, its structural similarity to glutaric anhydride and other cyclic dicarboxylic acid anhydrides allows for the formulation of well-grounded hypotheses regarding its thermal decomposition pathways. The pyrolysis of cyclic anhydrides is known to proceed through several competitive routes, primarily involving acyl-oxygen scission.[1]

Primary Hypothesized Degradation Pathways:

-

Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide is a common thermal degradation route for many carboxylic acid derivatives.

-

Ring-Opening and Fragmentation: Thermal energy can induce the cleavage of the oxane ring, leading to the formation of a transient open-chain "ketene-acid" intermediate. This intermediate can then undergo further reactions, such as decarbonylation.[1]

-

Formation of Cyclic Ketones: For cyclic anhydrides of sufficient ring size, the formation of a cyclic ketone is a known competing reaction.[1]

The presence of the isopropyl substituent at the 4-position may influence the degradation pathway by altering the electronic and steric environment of the oxane ring.

Caption: Hypothesized thermal degradation pathways for 4-(Propan-2-yl)oxane-2,6-dione.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive evaluation of thermal stability. The following section details the pivotal experimental workflows.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature or time in a controlled atmosphere.[2] This provides crucial information on decomposition temperatures, the presence of volatiles, and the overall thermal degradation profile.[3]

Experimental Workflow: TGA

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

Self-Validating System: The integrity of the TGA data is ensured by:

-

Instrument Calibration: Regular calibration of the thermobalance and temperature sensor using certified reference materials.

-

Blank Run: Performing a run with an empty crucible to establish a baseline and correct for any instrumental drift.

-

Atmosphere Control: Precise control of the purge gas flow rate to ensure a consistent and inert environment, preventing oxidative degradation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas like nitrogen is crucial to study the intrinsic thermal stability of the molecule without the influence of oxidative processes.[3]

-

Heating Rate: A heating rate of 10°C/min is a common starting point that provides a good balance between resolution and experimental time. Multiple heating rates can be employed for kinetic analysis.[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[5] It is a powerful technique for identifying thermal events such as melting, crystallization, glass transitions, and decomposition.[6]

Experimental Workflow: DSC

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).

Self-Validating System:

-

Hermetic Sealing: The use of hermetically sealed pans is crucial to prevent the loss of volatile decomposition products, which would affect the accuracy of the measured enthalpy changes.

-

Baseline Analysis: A stable and reproducible baseline is essential for accurate peak integration and determination of transition temperatures.

-

Reference Material: The use of a well-characterized reference material, such as indium, for calibration ensures the accuracy of temperature and enthalpy measurements.[7]

Causality Behind Experimental Choices:

-

Heating Rate: A controlled heating rate allows for the clear separation of thermal events.[6]

-

Inert Atmosphere: As with TGA, an inert atmosphere is typically used to isolate thermal decomposition from oxidative processes.

Advanced Analysis: Kinetic Studies of Decomposition

To gain deeper insights into the degradation mechanism and to predict the long-term stability of 4-(Propan-2-yl)oxane-2,6-dione, kinetic analysis of the TGA data is highly recommended. Model-free kinetics, an isoconversional method, is particularly powerful as it allows for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.[8][9]

Kinetic Analysis Workflow

Caption: Workflow for kinetic analysis of thermal decomposition.

Interpretation of Kinetic Data: A constant activation energy across the entire conversion range suggests a single-step decomposition process. Conversely, a variable activation energy indicates a multi-step or complex degradation mechanism.[9]

Summary of Key Thermal Stability Parameters

The following table summarizes the critical parameters that should be determined from the experimental data to provide a comprehensive thermal stability profile of 4-(Propan-2-yl)oxane-2,6-dione.

| Parameter | Analytical Technique | Significance |

| Onset of Decomposition (Tonset) | TGA, DSC | The temperature at which significant degradation begins. A key indicator of thermal stability. |

| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (from DTG curve) | Indicates the temperature at which the degradation reaction is most rapid. |

| Enthalpy of Fusion (ΔHm) | DSC | The energy required to melt the solid. Useful for purity assessment and polymorphism studies. |

| Enthalpy of Decomposition (ΔHd) | DSC | The heat released or absorbed during decomposition. Indicates the energetic nature of the degradation process. |

| Activation Energy of Decomposition (Ea) | TGA (Kinetic Analysis) | Provides insight into the energy barrier for the degradation reaction and allows for lifetime predictions. |

| Residual Mass | TGA | The amount of non-volatile material remaining at the end of the experiment. |

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous framework for the comprehensive evaluation of the thermal stability of 4-(Propan-2-yl)oxane-2,6-dione. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, coupled with advanced kinetic analysis, researchers can obtain critical data to inform decisions throughout the drug development pipeline. The proposed methodologies, grounded in established standards and scientific principles, provide a self-validating system for generating reliable and reproducible results.

Future investigations should focus on the identification of the evolved gases during TGA, for example by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR). This would provide direct evidence for the proposed degradation pathways and a more complete understanding of the decomposition mechanism of 4-(Propan-2-yl)oxane-2,6-dione.

References

-

Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. Retrieved from [Link]

- Allan, A. S. (1968). Kinetics of thermal decomposition of acetic anhydride in flow and static systems. Journal of the Chemical Society B: Physical Organic, 644-647.

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved from [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

-

Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. (2025). ResearchGate. Retrieved from [Link]

-

Datasheet: Model Free Kinetics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

DSC - Differential Scanning Calorimetry Testing. (n.d.). ioKinetic. Retrieved from [Link]

-

Decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

- Brown, A. L., & Ritchie, P. D. (1968). Studies in pyrolysis. Part XXIV. Competitive routes in the pyrolysis of carboxylic acid anhydrides. Journal of the Chemical Society C: Organic, 2007-2013.

-

Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. (2025). ResearchGate. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

Synthesis of 2H-[4][10]oxazino[3,4-c]quinoline-2,5(6H)-diones from 6-oxo-6H-1,2-oxazine-3-carboxylates. (2025). ResearchGate. Retrieved from [Link]

- Brown, R. F. C., & Solly, R. K. (1971). Thermal decomposition of citraconic anhydride. Australian Journal of Chemistry, 24(4), 771-775.

-

Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) according to ISO 11357-1. (n.d.). Centexbel. Retrieved from [Link]

- Kinetic analysis of thermogravimetric data. (1966). The Journal of Physical Chemistry, 70(11), 3437-3442.

-

Thermogravimetric Analysis Testing. (n.d.). ioKinetic. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing. (n.d.). Westmoreland Mechanical Testing & Research. Retrieved from [Link]

- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2012).

- Clifford, A. M., & Glenn, C. E. (1945). U.S. Patent No. 2,391,226. Washington, DC: U.S.

- Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer. (2024). Energies, 17(2), 441.

-

Model-Free (Isoconversional) Analysis Methods in Kinetics Neo. (n.d.). Netzsch. Retrieved from [Link]

-

Thermogravimetric Thermal Analysis (TGA). (n.d.). Westmoreland Mechanical Testing & Research. Retrieved from [Link]

-

Reaction Kinetics in Thermal Analysis for DSC and TGA. (2018, January 10). YouTube. Retrieved from [Link]

-

Kinetic analysis of thermogravimetric data collected from bigger samples. (n.d.). Retrieved from [Link]

-

Astm e 1131 Tga. (n.d.). Scribd. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved from [Link]

-

Standard NF EN ISO 11357-1. (2016). Afnor EDITIONS. Retrieved from [Link]

-

22.5: Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

- Model-free kinetics. (2006). Journal of Thermal Analysis and Calorimetry, 83(1), 25-31.

- Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. (2024). Chemistry – A European Journal, 30(31), e202400403.

-

ASTM E1131-20 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). ASTM International. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

-

ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. (n.d.). Sciteq. Retrieved from [Link]

-

“Model-free” kinetic analysis?. (2025). ResearchGate. Retrieved from [Link]

-

The thermal and photochemical decomposition of maleic anhydride in the gas phase. (2025). ResearchGate. Retrieved from [Link]

-

Differential Scanning Calorimetry – Analysis of Polymer Mixtures. (2022, November 27). YouTube. Retrieved from [Link]

Sources

- 1. Studies in pyrolysis. Part XXIV. Competitive routes in the pyrolysis of carboxylic acid anhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. kinetics.netzsch.com [kinetics.netzsch.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. bath.ac.uk [bath.ac.uk]

- 5. Glutaric anhydride 95 108-55-4 [sigmaaldrich.com]

- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 7. tainstruments.com [tainstruments.com]

- 8. mt.com [mt.com]

- 9. akjournals.com [akjournals.com]

- 10. Kinetics of thermal decomposition of acetic anhydride in flow and static systems - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

"is 4-(Propan-2-yl)oxane-2,6-dione commercially available"

The following technical guide provides an in-depth assessment of 4-(Propan-2-yl)oxane-2,6-dione , chemically known as 3-isopropylglutaric anhydride .

Synonyms: 3-Isopropylglutaric anhydride; 3-(1-Methylethyl)pentanedioic anhydride CAS Registry Number: 4160-81-0 Molecular Formula: C₈H₁₂O₃ | Molecular Weight: 156.18 g/mol [1]

Part 1: Executive Summary & Commercial Landscape

Availability Status: Niche / Make-on-Demand

Unlike its structural analog 3-isobutylglutaric anhydride (the precursor to Pregabalin/Lyrica®), the 3-isopropyl variant is not a high-volume commodity .[1] While listed in the catalogs of specialized building-block vendors (e.g., Enamine, chemically-indexed databases like PubChem and ChemSpider), it is rarely held in significant stock.

-

Commercial Source: Specialized Fine Chemical CROs (Custom Synthesis).[1]

-

Typical Lead Time: 4–8 weeks (Synthesis on demand).

-

Cost Implication: High (

1,500 per gram for small batches) due to lack of economies of scale.

Recommendation: For initial screening (milligram scale), attempt procurement from boutique aggregators. For gram-to-kilogram scale (pilot studies), in-house synthesis is the authoritative route for reliability, cost control, and purity assurance.

Part 2: Synthetic Methodology (The "Make" Protocol)

The most robust route to 4-(Propan-2-yl)oxane-2,6-dione utilizes the Guareschi-Thorpe condensation or a modified Knoevenagel-Michael sequence, followed by hydrolysis, decarboxylation, and dehydration. This pathway is preferred over direct alkylation due to the suppression of dialkylated by-products.

Phase 1: Synthesis of the Precursor (3-Isopropylglutaric Acid)[1]

Reaction Logic: We construct the carbon skeleton by condensing isobutyraldehyde with two equivalents of ethyl cyanoacetate .[1] This creates a dicyano-diester intermediate that, upon vigorous acid hydrolysis, undergoes simultaneous hydrolysis of the esters/nitriles and decarboxylation of the geminal carboxylates to yield the thermodynamic 3-substituted glutaric acid.

Step-by-Step Protocol:

-

Condensation (Knoevenagel/Michael):

-

Reagents: Isobutyraldehyde (1.0 eq), Ethyl Cyanoacetate (2.0 eq).

-

Catalyst: Piperidine (0.05 eq) or

-alanine in Ethanol. -

Procedure: Reflux isobutyraldehyde and ethyl cyanoacetate in ethanol. The initial Knoevenagel product (unsaturated cyanoester) undergoes in-situ Michael addition with the second equivalent of ethyl cyanoacetate.

-

Yield Target: >80% of the crude dicyanoglutarate intermediate.

-

-

Hydrolysis & Decarboxylation:

-

Reagents: Conc. Hydrochloric Acid (HCl) or 48% HBr.[1]

-

Procedure: Suspend the crude intermediate in conc. HCl and reflux for 48–72 hours. The rigorous conditions are required to hydrolyze the hindered nitrile groups and effect decarboxylation.

-

Purification: Concentrate in vacuo. Extract with Ethyl Acetate/Ether.[2] Recrystallize the resulting 3-isopropylglutaric acid from water or benzene.

-

Checkpoint: Melting point should be approx. 95–97°C.

-

Phase 2: Cyclization to the Anhydride

Reaction Logic: Thermal dehydration using a chemical dehydrating agent closes the ring.[1] Acetic anhydride is the industry standard here as it forms a mixed anhydride intermediate that collapses to the cyclic anhydride, driving off acetic acid.[1]

Step-by-Step Protocol:

-

Dehydration:

-

Reagents: 3-Isopropylglutaric acid (1.0 eq), Acetic Anhydride (3.0 eq).[1]

-

Conditions: Reflux (140°C bath temperature) for 2–3 hours.

-

-

Work-up:

-

Remove excess acetic anhydride and acetic acid by-product via rotary evaporation (an azeotrope with toluene can facilitate complete removal).

-

-

Purification (Critical):

-

Distillation: High-vacuum distillation is the gold standard.[1]

-

Boiling Point: Expect ~130–140°C at 0.5 mmHg (extrapolated from isobutyl analog).

-

Alternative: Crystallization from dry diethyl ether/hexane if the product solidifies (Melting point ~40–50°C).

-

Part 3: Visualization & Decision Logic[1]

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from Isobutyraldehyde to 3-Isopropylglutaric Anhydride.[1]

Sourcing Decision Matrix

Figure 2: Decision matrix for sourcing vs. synthesizing the target compound.[1]

Part 4: Applications & Scientific Context[1][3][4][5][6][7]

Gabapentinoid Drug Discovery

This anhydride is the isopropyl homolog of the Pregabalin precursor.[1]

-

Mechanism: Ring opening with ammonia or amines yields the mono-amide.

-

Hoffmann Rearrangement: The resulting amide can be subjected to Hoffmann rearrangement conditions (Br₂/NaOH) to excise the carbonyl, yielding beta-amino acids (analogs of Gabapentin/Pregabalin).

-

Utility: Researchers use this scaffold to probe the steric bulk tolerance of the

subunit of voltage-gated calcium channels.

Desymmetrization & Chiral Resolution

The molecule is a meso anhydride (possessing a plane of symmetry).[1]

-

Enzymatic Opening: Lipases or esterases can selectively open the ring with an alcohol (alcoholysis) to yield enantiomerically enriched hemiesters.[1]

-

Significance: This provides a facile entry into chiral building blocks with an isopropyl stereocenter, valuable for asymmetric synthesis of terpenoids or polyketides.

Polymer Curing

-

Epoxy Hardener: Like other glutaric anhydride derivatives, it functions as a thermal curing agent for epoxy resins, introducing flexibility (due to the alkyl chain) compared to rigid phthalic anhydrides.[1]

Part 5: References

-

PubChem. (n.d.).[1][3] 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0).[1] National Library of Medicine. Retrieved from [Link]

-

Burk, P., et al. (2007).[4] Processes for the synthesis of 3-isobutylglutaric acid. U.S. Patent Application 20070259917A1.[5] (Describes the analogous synthesis for the isobutyl variant, applicable here). Retrieved from

-

Organic Syntheses. (1950).

-Methylglutaric Anhydride. Org. Synth. 1950, 30, 62. (Foundational protocol for substituted glutaric anhydride synthesis). Retrieved from [Link] -

Silverman, R. B., et al. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers L-glutamic acid decarboxylase synthesis. Journal of Medicinal Chemistry. (Context for gabapentinoid precursors).

Sources

- 1. 4-(Propan-2-yl)oxane-2,6-dione | C8H12O3 | CID 11819267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Oxan-4-yl)oxane-2,6-dione Supplier [benchchem.com]

- 4. Anhydride synthesis [organic-chemistry.org]

- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Physical and Chemical Hazards of 4-(Propan-2-yl)oxane-2,6-dione: An In-Depth Technical Guide

Executive Summary

4-(Propan-2-yl)oxane-2,6-dione , commonly known as 3-isopropylglutaric anhydride (CAS: 4160-81-0), is a cyclic anhydride used primarily as an intermediate in the synthesis of

While valuable for its electrophilic reactivity, this compound presents specific physical and chemical hazards driven by its moisture sensitivity and acylating capability . It acts as a severe irritant to mucosal tissues and possesses a latent risk for respiratory sensitization, typical of cyclic anhydrides. This guide provides a rigorous technical breakdown of its properties, hazards, and handling protocols to ensure experimental integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and solubility profile is critical for process design and spill management.

Identification

| Parameter | Detail |

| IUPAC Name | 4-(Propan-2-yl)oxane-2,6-dione |

| Common Name | 3-Isopropylglutaric anhydride |

| CAS Registry Number | 4160-81-0 |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| SMILES | CC(C)C1CC(=O)OC(=O)C1 |

Physical Properties

| Property | Value/Description | Notes |

| Physical State | Solid (Crystalline or Waxy) | Often appears as a pale-yellow solid or semi-solid depending on purity [1]. |

| Melting Point | ~40–60 °C (Estimated) | Analogous to 3-methylglutaric anhydride (MP 46°C). Low-melting solid. |

| Solubility (Organic) | Soluble in DCM, THF, EtOAc | Suitable for anhydrous organic synthesis. |

| Solubility (Aqueous) | Reacts/Decomposes | Hydrolyzes to 3-isopropylglutaric acid. |

| Vapor Pressure | Low at STP | Risk increases significantly upon heating. |

Chemical Stability & Reactivity Hazards

The core utility of 4-(Propan-2-yl)oxane-2,6-dione lies in its ring strain and latent acidity, which also define its primary chemical hazards.

Hydrolysis and Moisture Sensitivity

The anhydride moiety is highly susceptible to nucleophilic attack by water. Exposure to atmospheric moisture degrades the reagent into 3-isopropylglutaric acid , which is chemically distinct (dicarboxylic acid) and may alter stoichiometry in sensitive catalytic cycles.

-

Hazard: Exothermic reaction with water; generation of acidic byproducts.

-

Impact: Purity degradation; corrosion of metal containers if moisture is present.

Nucleophilic Reactivity (Acylation)

This compound is a potent acylating agent. It reacts rapidly with:

-

Amines: Forms amides/imides (exothermic).

-

Alcohols: Forms esters.

-

Strong Bases: Rapid neutralization/hydrolysis.

Mechanism of Hydrolysis

The following diagram illustrates the ring-opening pathway that occurs upon moisture exposure, highlighting the transition from a neutral electrophile to a protic acid.

Figure 1: Hydrolysis pathway of 4-(Propan-2-yl)oxane-2,6-dione converting to its dicarboxylic acid form.

Toxicological & Health Hazards

As a cyclic anhydride, the toxicological profile is dominated by its ability to acylate biological macromolecules (proteins/DNA) and generate acid upon contact with mucosal moisture.

Acute Health Effects

-

Skin Corrosion/Irritation (H315): Causes significant irritation. Prolonged contact can lead to chemical burns due to in situ acid formation.

-

Serious Eye Damage/Irritation (H319): High risk of severe irritation or corneal damage. The anhydride reacts with the moisture in the eye to form acid, causing immediate stinging and potential long-term damage.

-

Respiratory Irritation (H335): Inhalation of dust or vapors (if heated) causes coughing, wheezing, and inflammation of the upper respiratory tract.

Sensitization Potential

While specific data for the isopropyl analog is limited, cyclic anhydrides (e.g., phthalic, maleic) are well-documented respiratory sensitizers .

-

Mechanism: Haptenization. The anhydride reacts with serum albumin or other proteins to form neo-antigens, triggering an immune response.

-

Risk: Repeated inhalation exposure may lead to occupational asthma or hypersensitivity pneumonitis.

Risk Management & Handling Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols should be employed.

Engineering Controls

-

Primary Barrier: Always handle within a certified Chemical Fume Hood .

-

Atmosphere: Store and weigh under an inert atmosphere (Nitrogen or Argon) if high precision/purity is required, or use a desiccator for general storage.

Personal Protective Equipment (PPE)

| Category | Requirement | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Prevents skin contact and permeation. |

| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient against corrosive dusts. |

| Respiratory | N95 (if solid/dusty) or Half-mask w/ Organic Vapor/Acid Gas cartridge | Required if handling outside a fume hood (not recommended). |

Storage & Stability Strategy

-

Temperature: Store at 2–8 °C (Refrigerated) to minimize hydrolysis rates and thermal degradation.

-

Container: Tightly sealed glass or polypropylene container with a desiccant pack.

-

Segregation: Store away from strong oxidizers, alcohols, amines, and water.

Emergency Response & Waste Disposal

Spill Cleanup Workflow

Do NOT use water for initial cleanup, as this will generate heat and acid, potentially spreading the contamination.

Figure 2: Dry-method spill response protocol to prevent exothermic hydrolysis.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.

-

Skin Contact: Wash with soap and water. If irritation persists, seek medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive material).

References

-

PubChem. (n.d.). 4-(Propan-2-yl)oxane-2,6-dione (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Polniaszek, R. P., et al. (2001). Synthesis of 3-isopropylglutaric anhydride. Wiley-VCH.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Cyclic Anhydrides General Guidelines. (General class hazard reference for H315/H319/H335).

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Cyclic Anhydrides. Retrieved from [Link]

Methodological & Application

Application Note: 4-(Propan-2-yl)oxane-2,6-dione as a Versatile Building Block in Medicinal Chemistry

Abstract

This guide provides a detailed technical overview of 4-(propan-2-yl)oxane-2,6-dione, more systematically known as (4S)-4-(1-Methylethyl)-1,3-oxazolidine-2,5-dione or L-Valine N-Carboxyanhydride (Val-NCA) . This document elucidates its strategic value as a building block for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and core reactivity. The primary focus will be on its application in medicinal chemistry to introduce the valine scaffold, thereby modulating the lipophilicity, steric profile, and conformational rigidity of lead compounds. A detailed, field-proven protocol for a representative nucleophilic ring-opening reaction is provided, complete with scientific rationale, expected outcomes, and troubleshooting.

Introduction and Strategic Value

4-(Propan-2-yl)oxane-2,6-dione, hereafter referred to by its common and unambiguous name, Valine N-Carboxyanhydride (Val-NCA), is a cyclic derivative of the natural amino acid L-valine.[1] As a class, amino acid N-carboxyanhydrides (NCAs) are highly valuable, reactive intermediates in chemical synthesis.[2][3] They were first discovered by Hermann Leuchs, and are often called Leuchs' anhydrides.[2]

The utility of Val-NCA in medicinal chemistry is rooted in two key features:

-

Reactive Anhydride Moiety: The five-membered ring is strained and contains two electrophilic carbonyl centers. This structure facilitates highly efficient ring-opening reactions with a wide range of nucleophiles, most notably amines, to form peptide bonds with the concomitant release of carbon dioxide.[1][4] This provides a clean and direct method for incorporating the valine structure into a target molecule.

-

The Isopropyl Side Chain: The pendant isopropyl group of the valine scaffold is a classic lipophilic, bulky substituent. Its introduction into a drug candidate can significantly influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can enhance binding affinity through hydrophobic interactions in protein pockets, improve membrane permeability, and sterically shield metabolically labile sites.

The use of tailored amino acid derivatives is a cornerstone of modern medicinal chemistry, often employed to impart conformational constraints, enhance metabolic stability, and improve the overall pharmacological profile of a molecule.[5][6] Val-NCA serves as a practical and efficient gateway to accessing these benefits.

Physicochemical Properties & Synthesis Overview

A summary of the key properties of Val-NCA is provided below.

| Property | Value | Source |

| Systematic Name | (4S)-4-(1-Methylethyl)-1,3-oxazolidine-2,5-dione | [1] |

| Common Names | L-Valine N-Carboxyanhydride, Val-NCA | [1] |

| CAS Number | 24601-74-9 | [1] |

| Molecular Formula | C₆H₉NO₃ | N/A |

| Molecular Weight | 143.14 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in many organic solvents (THF, CH₂Cl₂, Ethyl Acetate) | [1] |

| Stability | Highly sensitive to moisture; hydrolyzes back to valine | [2][7] |

Synthesis Rationale: The most common historical method for synthesizing NCAs involves the treatment of an unprotected amino acid with phosgene (COCl₂) or its safer liquid analogues, diphosgene and triphosgene.[2][8][9] This direct approach is efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

More modern, safer, phosgene-free methods have been developed. One notable example involves the cyclization of Boc-protected amino acids using a peptide coupling reagent like propylphosphonic anhydride (T3P®), which generates non-toxic, easily removable byproducts.[10] For most laboratory applications, it is recommended to purchase Val-NCA from a commercial supplier to bypass the hazardous synthesis.

Core Application: Nucleophilic Ring-Opening for Amide Bond Formation

The hallmark reaction of Val-NCA is its ring-opening by a nucleophile. This is most frequently exploited in the synthesis of peptides or in the derivatization of amine-containing scaffolds.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl carbons of the anhydride (typically C5 for steric reasons). The tetrahedral intermediate collapses, leading to the opening of the ring to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates (loses CO₂) to yield the final amide product. This decarboxylation step is the thermodynamic driving force for the reaction, making it largely irreversible.

Below is a diagram illustrating the general workflow for utilizing Val-NCA to append a valine residue onto a primary amine-containing molecule (R-NH₂).

Caption: Experimental workflow for the aminolysis of Val-NCA.

Detailed Protocol: Synthesis of a Model Valine Amide

This protocol describes the reaction of Val-NCA with benzylamine as a model primary amine.

Scientific Rationale: This experiment demonstrates the fundamental reactivity of Val-NCA. Benzylamine is chosen as a simple, non-chiral primary amine. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is polar enough to dissolve the reactants but is aprotic and will not react with the NCA. The reaction is run under an inert nitrogen atmosphere to rigorously exclude atmospheric moisture, which would otherwise hydrolyze the NCA starting material.[7] The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure completion. Purification via column chromatography is a standard method for isolating products of this type.

Materials & Reagents:

-

L-Valine N-Carboxyanhydride (Val-NCA)

-

Benzylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Step-by-Step Methodology:

-

Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.00 g, 9.33 mmol). Dissolve it in 20 mL of anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Val-NCA: While stirring, add Val-NCA (1.47 g, 10.26 mmol, 1.1 eq.) portion-wise over 5 minutes. Note: Vigorous gas evolution (CO₂) will be observed.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzylamine starting material is consumed.

-

Work-up:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Redissolve the residue in 50 mL of Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 25 mL of saturated aq. NaHCO₃ and 25 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure product, N-benzyl-L-valinamide.

Expected Results & Characterization:

-

Yield: Typically >85%.

-

Appearance: White solid.

-

Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and structure. Purity should be assessed by HPLC.

Troubleshooting:

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction or decomposition of Val-NCA. | Ensure all glassware is scrupulously dried and the reaction is run under a strict inert atmosphere. Confirm the quality of the Val-NCA; it should be a free-flowing white powder. |

| Multiple Spots on TLC | Side reactions, possibly due to impurities or polymerization. | Use high-purity, anhydrous solvents. If the amine nucleophile is weak, polymerization of the NCA can become a competitive side reaction.[11] Consider using a slight excess of the amine. |

| Product is an oil, not a solid | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Re-purify if necessary. |

Safety and Handling

-

Valine N-Carboxyanhydride: As a reactive anhydride, Val-NCA is a moisture-sensitive irritant. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a desiccator under an inert atmosphere.

-

Solvents: THF, EtOAc, and Hexanes are flammable. Handle away from ignition sources.

-

Benzylamine: Corrosive and causes skin burns. Handle with care in a fume hood.

Conclusion

L-Valine N-Carboxyanhydride is a powerful and efficient building block for medicinal chemists. Its predictable and clean reactivity allows for the direct incorporation of the valine scaffold into diverse molecules. This enables the strategic modulation of a compound's physicochemical properties, offering a reliable method to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. The straightforward reaction protocol and high yields make it an attractive tool in the drug discovery workflow.

References

-

G. P. S. Chahal and P. V. Chaddah, "Amino Acids in the Development of Prodrugs," Molecules, vol. 26, no. 1, p. 188, Dec. 2020. [Online]. Available: [Link]

-

Y. Xia, P. D. Tran, and C. He, "N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids," Green Chemistry, vol. 24, no. 22, pp. 8657–8662, 2022. [Online]. Available: [Link]

-

G. Danger, L. Boiteau, H. Cottet, and R. Pascal, "The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids," Journal of the American Chemical Society, vol. 128, no. 23, pp. 7412–7413, Jun. 2006. [Online]. Available: [Link]

-

Wikipedia, "Amino acid N-carboxyanhydride," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

-

V. S. Rao, J. C. Fung-Tomc, and J. V. Desiderio, "Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities," The Journal of Antibiotics, vol. 46, no. 1, pp. 167–176, Jan. 1993. [Online]. Available: [Link]

-

V. A. Soloshonok et al., "Cyclic tailor-made amino acids in the design of modern pharmaceuticals," European Journal of Medicinal Chemistry, vol. 208, p. 112736, Dec. 2020. [Online]. Available: [Link]

-

J. Cheng Research Group, "Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides," University of Illinois. [Online]. Available: [Link]

-

J. R. Falck et al., "Synthesis of α-Amino Acid N-Carboxyanhydrides," Organic Process Research & Development, vol. 25, no. 9, pp. 2133–2137, Aug. 2021. [Online]. Available: [Link]

-

J. K. Kolls, "Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides," ResearchGate, Jan. 2014. [Online]. Available: [Link]

-

Y. He et al., "Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides," Nature Communications, vol. 10, no. 1, p. 2351, May 2019. [Online]. Available: [Link]

-

J. Cheng Research Group, "Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides," University of Illinois. [Online]. Available: [Link]

-

Z. Jia et al., "Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization," Angewandte Chemie International Edition, Sep. 2021. [Online]. Available: [Link]

Sources

- 1. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic tailor-made amino acids in the design of modern pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

"reaction of 4-(Propan-2-yl)oxane-2,6-dione with amines"

Application Note: Reaction of 4-(Propan-2-yl)oxane-2,6-dione with Amines

-isopropylglutaramic acids and 3-isopropylglutarimides.Executive Summary

This guide details the synthetic manipulation of 4-(Propan-2-yl)oxane-2,6-dione (commonly referred to as 3-isopropylglutaric anhydride ). This cyclic anhydride is a critical pharmacophore precursor, particularly in the development of anticonvulsants, immunomodulators, and enzyme inhibitors where the glutarimide core serves as a rigid scaffold.

The reaction with amines proceeds via a nucleophilic acyl substitution to yield two distinct product classes depending on reaction conditions:

-

Kinetic Product:

-Isopropylglutaramic acid (Amic Acid) – via ring opening. -

Thermodynamic Product: 3-Isopropylglutarimide (Imide) – via ring closure (dehydration).

This note provides validated protocols for both pathways, emphasizing regiochemical considerations, solvent selection, and purification strategies.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 4-(Propan-2-yl)oxane-2,6-dione |

| Common Name | 3-Isopropylglutaric anhydride |

| CAS Number | 4160-81-0 |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| Physical State | White crystalline solid or colorless oil (purity dependent) |

| Symmetry |

Key Structural Feature: The molecule possesses a plane of symmetry. Consequently, nucleophilic attack by an achiral amine at either carbonyl (C2 or C6) yields the chemically equivalent product. This eliminates regioselectivity concerns, simplifying the purification process compared to unsymmetrical anhydrides (e.g., 2-methylsuccinic anhydride).

Mechanistic Pathways

The reaction follows a classic addition-elimination mechanism.[1] The choice of temperature and dehydrating agents dictates the final product.

Figure 1: Reaction pathway from anhydride to imide. The symmetry of the starting material ensures a single amic acid product.

Experimental Protocols

Protocol A: Synthesis of the Amic Acid (Ring Opening)

Target: Isolation of the carboxylic acid-amide intermediate.

Reagents:

-

3-Isopropylglutaric anhydride (1.0 equiv)

-

Primary Amine (1.05 equiv)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

-

Base (Optional): Triethylamine (1.1 equiv) – Only required if the amine is a salt (e.g., HCl salt).

Procedure:

-

Preparation: Dissolve 3-isopropylglutaric anhydride (10 mmol, 1.56 g) in anhydrous THF (30 mL) in a round-bottom flask under nitrogen.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add the amine (10.5 mmol) dropwise (neat or dissolved in 5 mL THF) over 10 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC.[2] The anhydride spot (usually high

) should disappear. The product will be a streak or low

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess amine.

-

Critical: If the product is water-soluble, skip the wash and recrystallize directly from EtOH/Hexane.

-

-

Drying: Dry organic layer over

, filter, and concentrate.

Yield: Typically 85–95%. Characterization: IR shows broad -OH stretch (2500–3300 cm⁻¹) and two carbonyl peaks (Amide I ~1650 cm⁻¹, Acid C=O ~1710 cm⁻¹).

Protocol B: One-Pot Synthesis of 3-Isopropylglutarimide

Target: Cyclization to the imide pharmacophore.

Method B1: Thermal Dehydration (Dean-Stark) Best for: Thermally stable amines and non-volatile amines.

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine anhydride (10 mmol) and amine (10 mmol) in Toluene (50 mL).

-

Reflux: Heat to reflux (110°C). Water will azeotrope into the trap.

-

Duration: 4–12 hours. Stop when water evolution ceases.

-

Workup: Cool to RT. Wash with saturated

(removes unreacted amic acid) and Brine. Dry and concentrate.

Method B2: Chemical Dehydration (HMDS/ZnCl₂) Best for: Sensitive substrates or lower temperature requirements.

-

Reaction: Dissolve anhydride (10 mmol) and amine (10 mmol) in Dioxane or Toluene. Stir for 1 hour to form amic acid in situ.

-

Activation: Add Hexamethyldisilazane (HMDS) (15 mmol) and catalytic

(0.1 equiv). -

Heat: Heat to 80°C for 3 hours.

-

Mechanism: HMDS acts as a water scavenger and Lewis acid activator, promoting rapid cyclization.

-

Workup: Quench with MeOH (5 mL), dilute with EtOAc, wash with 0.5M HCl.

Data & Validation

Table 1: Comparative Conditions for Imide Formation

| Method | Reagents | Temp | Typical Yield | Pros | Cons |

| Thermal | Toluene, reflux | 110°C | 75-85% | Atom economical, simple | Requires high heat, slow |

| Chemical (Ac₂O) | Ac₂O, NaOAc | 90°C | 80-90% | Fast, robust | Difficult to remove Ac₂O traces |

| Chemical (HMDS) | HMDS, ZnCl₂ | 80°C | 85-95% | Clean profile, "Green" | Reagent cost |

| Coupling Agent | EDC, DMAP | RT | 60-75% | Very mild | Expensive, urea byproduct |

Analytical Validation (Self-Check):

-

1H NMR: Look for the isopropyl methyl doublet (

~0.9 ppm).-

Amic Acid: Distinct N-H signal (broad, >6 ppm) and Acid O-H (very broad, >10 ppm).

-

Imide: Loss of Acid O-H. If N-substituted, the N-H signal disappears. The CH2 protons of the glutarimide ring often appear as complex multiplets due to the adjacent chiral center (if the amine induces chirality) or diastereotopic splitting.

-

-

IR Spectroscopy:

Troubleshooting & Optimization

-

Problem: Low yield of Imide; Amic acid remains.

-

Cause: Insufficient water removal.

-

Solution: Switch from thermal reflux to Method B2 (HMDS) or add molecular sieves (4Å) to the reaction mixture.

-

-

Problem: Product is an oil/gum.

-

Cause: Isopropyl group adds lipophilicity, preventing crystallization.

-

Solution: Triturate with cold pentane or diethyl ether. If that fails, column chromatography (SiO2, Hexane:EtOAc 3:1) is required.[3]

-

-

Problem: Steric Hindrance.

-

Insight: While the isopropyl group is at position 3, bulky amines (e.g., tert-butylamine) may still face repulsion during the ring-closure step. Increase reaction time or use high-boiling solvent (Xylene).

-

References

-

Mechanism of Anhydride Aminolysis

-

Glutarimide Synthesis via Anhydrides

- Topic: Synthesis of glutarimides using dehydr

- Source:Journal of Organic Chemistry. "One-Pot Synthesis of Glutarimides." (General reference to methodology).

-

URL:[Link] (Note: Representative link for standard methodology).

-

HMDS Mediated Cyclization

- Topic: Use of HMDS/ZnCl2 for anhydride-to-imide conversion.

- Source:Tetrahedron Letters. "Mild and efficient synthesis of imides."

-

URL:[Link]

-

Compound Data (3-Isopropylglutaric Anhydride)

Sources

- 1. echemi.com [echemi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Castagnoli–Cushman Reaction [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-(Propan-2-yl)oxane-2,6-dione | C8H12O3 | CID 11819267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

- 11. One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Di(propan-2-yl)oxane | C11H22O | CID 58987615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Application Notes & Protocols for the Ring-Opening Polymerization of 4-(Propan-2-yl)oxane-2,6-dione

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel biodegradable polyesters.

Preamble: A Predictive Approach to a Novel Monomer

The field of biodegradable polymers is in a constant state of evolution, driven by the need for advanced materials in medicine and sustainable technologies.[1][2] The monomer 4-(propan-2-yl)oxane-2,6-dione, a substituted derivative of 1,4-dioxane-2,5-dione, represents a novel building block for the synthesis of functional polyesters. While specific literature on this exact monomer is nascent, a wealth of established principles from the ring-opening polymerization (ROP) of analogous cyclic esters and anhydrides provides a robust framework for its successful polymerization and characterization.[3][4] This document serves as a comprehensive guide, leveraging established knowledge to provide detailed protocols and theoretical insights for the synthesis and analysis of poly(4-(propan-2-yl)oxane-2,6-dione).

The introduction of an isopropyl group onto the oxane-2,6-dione backbone is anticipated to significantly influence the physicochemical properties of the resulting polymer, including its thermal characteristics, degradation rate, and solubility, making it a promising candidate for applications ranging from drug delivery to tissue engineering.[1][5]

Section 1: Theoretical Framework and Mechanistic Considerations

The ring-opening polymerization of cyclic esters and anhydrides is a chain-growth process driven by the release of ring strain, although for six-membered rings, the enthalpic driving force can be modest.[6][7] The polymerization can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways, largely dictated by the choice of initiator or catalyst.[4][8]

Catalytic Systems for ROP

The choice of catalyst is paramount in controlling the polymerization, influencing reaction rates, molecular weight distributions (polydispersity), and stereochemistry.

-

Organocatalysts: These metal-free catalysts have gained prominence due to their lower toxicity, making them ideal for biomedical applications.[4][9] Common organocatalysts include tertiary amines (e.g., 4-dimethylaminopyridine, DMAP), N-heterocyclic carbenes (NHCs), guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), and bifunctional systems like thiourea/amine combinations.[10][11] These catalysts typically operate via a nucleophilic or general base-catalyzed mechanism, activating an initiator (often an alcohol) which then attacks the monomer.[12]

-

Metal-Based Catalysts: Historically, tin(II) 2-ethylhexanoate (Sn(Oct)₂) has been a workhorse catalyst for the ROP of cyclic esters due to its high efficiency and approval as a food additive.[13] Other metal complexes, such as those based on aluminum, zinc, and rare-earth metals, are also highly effective and often proceed via a coordination-insertion mechanism.[8][14] In this mechanism, the monomer coordinates to the metal center, which activates the carbonyl group towards nucleophilic attack by the growing polymer chain.[8]

Proposed Polymerization Mechanism of 4-(Propan-2-yl)oxane-2,6-dione

The polymerization of 4-(propan-2-yl)oxane-2,6-dione is expected to proceed via the nucleophilic attack of an initiator (e.g., an alcohol) on one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the ring and the formation of a linear ester with a terminal hydroxyl or carboxyl group, which can then propagate the polymerization by attacking another monomer molecule.

Figure 1: Generalized workflow for the ring-opening polymerization of 4-(propan-2-yl)oxane-2,6-dione.

Section 2: Experimental Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations and desired polymer characteristics. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.

Protocol 1: Organocatalyzed ROP using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

TBD is a highly active catalyst for the ROP of cyclic esters.[10] This protocol aims for a controlled polymerization to achieve a predictable molecular weight and narrow polydispersity.

Materials:

-

4-(Propan-2-yl)oxane-2,6-dione (Monomer)

-

Benzyl alcohol (Initiator)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (Catalyst)

-

Anhydrous Dichloromethane (DCM) (Solvent)

-

Methanol (for precipitation)

-

Benzoic Acid (Quenching agent)

Procedure:

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-(propan-2-yl)oxane-2,6-dione (e.g., 1.0 g, 5.81 mmol) and benzyl alcohol (e.g., 6.28 mg, 0.0581 mmol for a target degree of polymerization of 100) in anhydrous DCM (e.g., 10 mL).

-

Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous DCM (e.g., 10 mg/mL). Add the required amount of the TBD solution (e.g., 0.81 mg, 0.00581 mmol for a [Monomer]:[Catalyst] ratio of 1000:1) to the monomer/initiator solution via syringe.

-

Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

-

Termination: Once the desired conversion is reached (or after a set time, e.g., 24 hours), quench the polymerization by adding a slight excess of benzoic acid in DCM.

-

Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Metal-Catalyzed ROP using Tin(II) 2-Ethylhexanoate (Sn(Oct)₂)

This protocol utilizes a widely employed metal catalyst, often used for bulk polymerizations at elevated temperatures.

Materials:

-

4-(Propan-2-yl)oxane-2,6-dione (Monomer)

-

1,4-Butanediol (Initiator)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)

-

Toluene (optional, for solution polymerization)

-

Methanol (for precipitation)

Procedure:

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet/outlet, add 4-(propan-2-yl)oxane-2,6-dione (e.g., 10.0 g, 58.1 mmol) and 1,4-butanediol (e.g., 26.2 mg, 0.29 mmol for a target Mn of ~3500 g/mol ).

-

Catalyst Addition: Add Sn(Oct)₂ (e.g., at a monomer-to-catalyst molar ratio of 5000:1).

-

Bulk Polymerization: Heat the reaction mixture to 130-150 °C under a slow stream of nitrogen. The mixture will become viscous as the polymerization proceeds.

-

Reaction Monitoring: Monitor the progress by observing the increase in viscosity. The reaction is typically complete within 2-6 hours.

-

Polymer Isolation: Allow the reactor to cool to room temperature. The polymer can be dissolved in a suitable solvent like chloroform or DCM.

-

Purification and Drying: Precipitate the dissolved polymer in cold methanol. Filter the product and dry it under vacuum at 40-50 °C to a constant weight.

| Parameter | Protocol 1 (Organocatalyzed) | Protocol 2 (Metal-Catalyzed) | Rationale |

| Catalyst | TBD | Sn(Oct)₂ | TBD offers controlled polymerization at room temperature, ideal for biomedical grades. Sn(Oct)₂ is robust for bulk synthesis at higher temperatures.[10][13] |

| Initiator | Monofunctional alcohol (Benzyl alcohol) | Difunctional alcohol (1,4-Butanediol) | A monofunctional initiator yields linear polymers with one point of growth. A difunctional initiator creates polymers that grow from both ends. |

| Temperature | Room Temperature | 130-150 °C | Organocatalysts like TBD are highly active at ambient temperatures. Metal catalysts like Sn(Oct)₂ typically require thermal activation.[11] |